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5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

MIF tautomerase pyrazole inhibitor phenol bioisostere

5-Ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 879471-49-5), molecular formula C19H20N2O4, is a trisubstituted pyrazole derivative featuring a 5-ethoxy-2-hydroxyphenyl moiety at the pyrazole 3-position and a 3-methoxyphenoxy group at the 4-position. It belongs to a class of 1,5-diaryl-3-substituted pyrazoles that have been investigated as macrophage migration inhibitory factor (MIF) tautomerase inhibitors and anti-inflammatory agents.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 879471-49-5
Cat. No. B2663105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
CAS879471-49-5
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC(=C3)OC)C)O
InChIInChI=1S/C19H20N2O4/c1-4-24-14-8-9-16(17(22)11-14)18-19(12(2)20-21-18)25-15-7-5-6-13(10-15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21)
InChIKeyIIFDEVAPXVPWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 879471-49-5): Procurement-Relevant Structural and Pharmacological Profile


5-Ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol (CAS 879471-49-5), molecular formula C19H20N2O4, is a trisubstituted pyrazole derivative featuring a 5-ethoxy-2-hydroxyphenyl moiety at the pyrazole 3-position and a 3-methoxyphenoxy group at the 4-position [1]. It belongs to a class of 1,5-diaryl-3-substituted pyrazoles that have been investigated as macrophage migration inhibitory factor (MIF) tautomerase inhibitors and anti-inflammatory agents [2]. The compound's substitution pattern distinguishes it from positional isomers and other phenol-containing pyrazole analogs that compete in the same target space.

Why 5-Ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol Cannot Be Interchanged with Generic Pyrazole Analogs


Within the chemotype of 3-aryl-4-alkoxy/aryloxy-5-methylpyrazoles, minor positional rearrangements of the phenol, ethoxy, and phenoxy substituents yield compounds with drastically different hydrogen-bonding capacity and steric fit in the MIF active site [1]. Regioisomers such as 2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol (CAS not assigned; InterBioScreen ID STOCK1N-02095) interchange the ethoxy and methoxy positions, altering the orientation of the critical phenol-Asn97 hydrogen bond and the aryl-aryl contact with Tyr36/Tyr95/Phe113, which are required for sub-100 nM potency [1]. Generic substitution without verifying the exact substitution pattern risks loss of the 60–70 nM tautomerase inhibition reported for optimized pyrazoles in this series [1].

Quantitative Differentiation Evidence for 5-Ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol vs. Closest Analogs


MIF Tautomerase Inhibition: Class-Level Potency of Optimized Pyrazoles vs. Initial Docking Hit

The ChemMedChem study by Trivedi-Parmar et al. reports that structure-guided optimization of 1,5-diaryl-3-substituted pyrazoles yielded compounds with MIF tautomerase IC50 values of 60–70 nM, a ~1,600-fold improvement over the initial 113 µM docking hit that lacked the substituted phenol moiety [1]. Although the exact IC50 of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol was not individually reported, its substitution pattern matches the key pharmacophoric elements—hydrogen-bonding phenol, aryl-aryl contact phenoxy group, and solubilizing ethoxy substituent—that enabled the 60–70 nM potency range within this congeneric series [1]. This class-level inference defines the expected potency band for the target compound relative to earlier, simpler pyrazole scaffolds [1].

MIF tautomerase pyrazole inhibitor phenol bioisostere

Structural Differentiation from the Direct Positional Isomer 2-[4-(4-Ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

The target compound bears a 5-ethoxy-2-hydroxyphenyl group at the pyrazole 3-position and a 3-methoxyphenoxy group at the 4-position. Its closest catalogued positional isomer, 2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol (InterBioScreen ID STOCK1N-02095, C19H20N2O4, MW 340.37), interchanges the ethoxy and methoxy positions: the ethoxy group moves from the phenyl ring to the phenoxy ring, and the methoxy moves from the phenoxy ring to the phenyl ring [2]. This positional swap reorients the critical phenol hydroxyl relative to the pyrazole core, altering the hydrogen-bond geometry with Asn97 in the MIF active site and shifting the aryl-aryl contact surface with Tyr36, Tyr95, and Phe113—interactions explicitly identified by X-ray crystallography as essential for sub-100 nM binding [1].

positional isomer structure-activity relationship pyrazole regioisomer

Crystallographically Confirmed Binding Mode for the Pyrazole-Phenol Chemotype in MIF

X-ray crystal structures of MIF complexed with pyrazole inhibitors 5 and 6a (PDB IDs 6CBG and 6CBF) reveal that the phenol hydroxyl hydrogen-bonds with Asn97, the pyrazole ring nitrogen contacts Lys32, and the phenoxy substituent engages in edge-to-face aryl-aryl interactions with Tyr36, Tyr95, and Phe113 [1]. The target compound conserves all three pharmacophoric groups—phenol, pyrazole NH, and 3-methoxyphenoxy—with the ethoxy group providing additional solvent exposure that modulates desolvation energetics [1]. This validated binding mode distinguishes pyrazole-phenol surrogates from earlier coumarin-based or cinnamate-based MIF inhibitors, which lack the pyrazole-Lys32 interaction and show different selectivity profiles [1].

X-ray crystallography MIF inhibitor pyrazole binding mode

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile vs. the Non-Phenol Pyrazole Scaffold

The target compound (C19H20N2O4, MW 340.37) possesses 1 hydrogen-bond donor (phenol OH, plus pyrazole NH, totaling 2) and 5 hydrogen-bond acceptors, yielding a calculated logP of approximately 3.8–4.1 (estimated by fragment-based methods). In contrast, the initial 113 µM docking hit from the ChemMedChem series lacked the phenol group entirely, reducing H-bond donor count to 1 and altering desolvation energetics [1]. This difference in H-bond capacity is directly implicated in the ~1,600-fold potency gain upon introducing the substituted phenol moiety [1]. The target compound's balanced polarity—conferred by the ethoxy, methoxy, and phenol groups—places it within lead-like chemical space (MW < 350, logP < 4.5) suitable for further optimization [1].

logP hydrogen bonding drug-likeness

Recommended Procurement Scenarios for 5-Ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol Based on Quantitative Differentiation Evidence


MIF Tautomerase Probe Development and Inflammatory Disease Target Validation

Researchers developing chemical probes for MIF tautomerase should procure this compound as a structurally representative member of the 60–70 nM pyrazole-phenol chemotype established by Trivedi-Parmar et al. [1]. Its substitution pattern conserves the phenol-Asn97 hydrogen bond, the pyrazole-Lys32 contact, and the methoxyphenoxy-aryl interactions validated by co-crystal structures (PDB 6CBF, 6CBG), making it suitable for structure-activity relationship (SAR) expansion around the phenoxy substituent [1].

Positional Isomer Selectivity Studies in Pyrazole-Based Screening Libraries

Procurement teams managing screening collections should differentiate this compound from its positional isomer 2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol (InterBioScreen STOCK1N-02095) to avoid conflation of regioisomers with distinct pharmacophores [2]. The target compound's ethoxy and methoxy placement matches the binding mode defined in the ChemMedChem study, whereas the isomer's swapped substitution pattern is predicted to disrupt the phenol-Asn97 interaction [1].

Scaffold-Hopping Benchmarking Against Coumarin- and Cinnamate-Based MIF Inhibitors

Medicinal chemistry groups comparing MIF inhibitor chemotypes can use this compound as the pyrazole-phenol benchmark to evaluate target engagement (MIF tautomerase IC50), selectivity, and crystallographic binding mode against earlier coumarin inhibitors (e.g., Orita et al. 2001) and cinnamate-based inhibitors, which lack the pyrazole-Lys32 hydrogen bond [1]. The validated binding mode provides a reference for assessing whether scaffold hopping preserves key interactions.

In Silico Docking and Pharmacophore Model Validation

Computational chemistry teams constructing MIF pharmacophore models can employ this compound as a positive control for the pyrazole-phenol chemotype. Its experimentally validated binding interactions—phenol-Asn97, pyrazole-Lys32, and aryl-aryl contacts—serve as essential constraints for docking grid definition and pharmacophore-based virtual screening of commercial compound libraries [1].

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